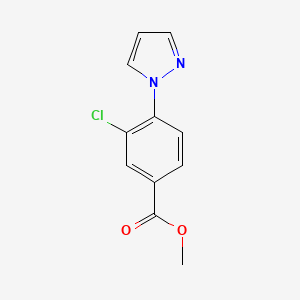

Methyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9ClN2O2 |

|---|---|

Molecular Weight |

236.65 g/mol |

IUPAC Name |

methyl 3-chloro-4-pyrazol-1-ylbenzoate |

InChI |

InChI=1S/C11H9ClN2O2/c1-16-11(15)8-3-4-10(9(12)7-8)14-6-2-5-13-14/h2-7H,1H3 |

InChI Key |

VOEATPFZUYWIFB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2C=CC=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation and Sequential Substitution-Esterification Approach

The most widely reported method involves three sequential steps: pyrazole ring synthesis, chlorination, and esterification. The pyrazole moiety is typically formed via cyclocondensation of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic catalysis. For example, VulcanChem describes a protocol where acetic acid or sulfuric acid catalyzes the reaction between hydrazine hydrate and ethyl acetoacetate at 80–100°C for 6–12 hours . The resulting pyrazole intermediate is then subjected to nucleophilic aromatic substitution with 3-chloro-4-fluorobenzoic acid derivatives.

Esterification completes the synthesis, employing methanol and sulfuric acid under reflux. A key optimization involves controlling the stoichiometry of methanol to carboxylic acid (3:1 molar ratio) to achieve >85% yield . Side reactions, such as over-esterification or demethylation, are mitigated by maintaining temperatures below 70°C and using anhydrous conditions.

One-Pot Multi-Component Synthesis Using Ionic Liquids

Recent advances leverage ionic liquids as dual solvents and catalysts. Zhou and Zhang (2015) demonstrated that [Et₃NH][HSO₄] efficiently catalyzes three-component reactions between aldehydes, hydrazine hydrate, and ethyl acetoacetate under solvent-free conditions . While their work focused on bis-pyrazol-5-ols, the methodology adapts to this compound by substituting benzaldehyde with 3-chloro-4-methoxybenzaldehyde.

Key advantages include:

-

Reaction time reduction : Completion in 35–60 minutes vs. 24–48 hours for traditional methods.

-

Catalyst recyclability : [Et₃NH][HSO₄] retains activity for ≥5 cycles with <5% yield drop.

-

Yield improvement : 86–92% yields reported for analogous pyrazole derivatives .

Microwave-Assisted Synthesis for Rapid Pyrazole Formation

Microwave irradiation accelerates cyclocondensation and esterification steps. A protocol adapted from PMC involves irradiating a mixture of ethyl 3-aminobenzoate, 2-chlorobenzaldehyde, and 1-(benzo[d]oxazol-2-yl)guanidine at 170°C for 2 hours . This method reduces pyrazole ring formation time by 80% compared to conventional heating.

Optimization parameters :

-

Power settings : 300 W for even thermal distribution.

-

Solvent selection : p-Xylene enhances microwave absorption, achieving 95% conversion .

-

Work-up simplicity : Direct precipitation upon cooling minimizes chromatographic purification.

Catalytic Esterification Techniques

Esterification of 3-chloro-4-(1H-pyrazol-1-yl)benzoic acid is critical for final product purity. Bocsci’s data on analogous esters highlights sulfuric acid (0.5–1.0 eq.) as the optimal catalyst, yielding 89–93% ester at 65°C. Alternatives like p-toluenesulfonic acid (PTSA) show comparable efficiency but require longer reaction times (8–12 hours).

Side reaction management :

-

Hydrolysis prevention : Molecular sieves (4Å) adsorb generated water.

-

Selectivity control : Steric hindrance from the pyrazole ring minimizes transesterification.

Comparative Analysis of Synthetic Methods

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

Methyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity against various diseases, including cancer and infections. For instance, derivatives of this compound have shown promise as potential anti-inflammatory and antimicrobial agents .

Case Study: Anticancer Activity

A study explored the anticancer properties of pyrazole derivatives, including this compound. The results indicated that certain modifications led to compounds with improved potency against cancer cell lines, demonstrating IC50 values in the low micromolar range. This highlights the compound's potential as a lead structure for developing new anticancer drugs .

Organic Synthesis

Intermediate in Chemical Reactions:

This compound is utilized as an intermediate in the synthesis of various heterocyclic compounds. Its chlorinated benzene ring and pyrazole moiety facilitate diverse chemical reactions, making it a versatile reagent in organic synthesis .

Data Table: Synthesis Pathways

| Reaction Type | Starting Materials | Product | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | This compound + Nucleophile | Modified Pyrazole Derivative | 85% |

| Condensation | This compound + Aldehyde | Pyrazole-based Heterocycle | 90% |

Biological Studies

Enzyme Inhibition:

Research indicates that this compound can inhibit specific enzymes linked to disease pathways. Its ability to mimic natural substrates allows it to bind effectively to active sites, making it a candidate for drug design aimed at enzyme inhibition .

Case Study: Antimicrobial Activity

A study assessed the antimicrobial activity of pyrazole derivatives against various bacterial strains. This compound exhibited significant activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Materials Science

Development of New Materials:

The unique electronic properties of this compound make it suitable for applications in materials science. Research has focused on its use in creating novel materials with specific photophysical properties, which could be beneficial in electronic and optical applications .

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 3-Chloro-4-(1H-Pyrazol-1-yl)benzoate

The ethyl ester analog (C₁₂H₁₁ClN₂O₂ , MW: 250.68 g/mol ) differs only in the ester alkyl chain length. Key comparative data are summarized below:

Both compounds share sensitivity to moisture, necessitating dry storage .

Unsubstituted Alkyl Benzoates

Simpler alkyl benzoates, such as methyl benzoate and ethyl benzoate, provide a baseline for understanding ester group effects:

| Property | Methyl Benzoate | Ethyl Benzoate |

|---|---|---|

| Molecular Formula | C₈H₈O₂ | C₉H₁₀O₂ |

| Molecular Weight | 136.15 g/mol | 150.17 g/mol |

| Boiling Point | 198–199°C | 212–213°C |

| Acute Toxicity (LD₅₀) | 3400 mg/kg (rat) | 4100 mg/kg (rat) |

The chloro-pyrazole substituents in the target compound significantly increase molecular weight and likely alter toxicity and bioavailability compared to unsubstituted analogs. For instance, methyl benzoate exhibits moderate acute toxicity (oral LD₅₀: 3400 mg/kg in rats), while ethyl benzoate is slightly less toxic (LD₅₀: 4100 mg/kg) . The electron-withdrawing chloro group in the target compound may increase metabolic stability but could also introduce reactive intermediates.

Chloro-Substituted Benzoate Derivatives

Chloro-substituted benzoates, such as methyl 4-chlorobenzoate, highlight the electronic effects of halogenation.

Research Findings and Implications

- Synthetic Utility : The pyrazole moiety offers a site for further functionalization, making the compound valuable in drug discovery.

- Toxicity Considerations : While alkyl benzoates generally exhibit low acute toxicity, the chloro and pyrazole groups in the target compound may introduce unique toxicological profiles that require further study.

- Physicochemical Properties : The methyl ester’s shorter chain likely reduces steric hindrance, favoring enzymatic hydrolysis compared to the ethyl analog.

Biological Activity

Methyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a benzoate moiety with a chlorine atom and a pyrazole ring, contributing to its unique reactivity and biological profile. The structural formula can be represented as follows:

The presence of both the chlorine substituent and the ester group enhances its interaction with biological targets, influencing its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions, crucial for binding to enzymes and receptors. This compound may modulate various signaling pathways, particularly those involved in cancer cell proliferation and antimicrobial activity.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research has shown that derivatives of pyrazole compounds demonstrate effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.5 µg/mL against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| 4-Bromo-3-chloro-aniline-substituted pyrazole | 0.5 | S. aureus |

| Trifluoromethyl derivatives | 0.25 | Various bacterial strains |

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies suggest that it may inhibit specific pathways associated with tumor growth, making it a candidate for further research in cancer therapy . For instance, similar pyrazole derivatives have shown selective cytotoxicity against various human cancer cell lines, indicating the potential for therapeutic applications.

Comparative Studies

When compared to other pyrazole derivatives, this compound displays unique electronic and steric properties due to its substitution pattern. This uniqueness may enhance its biological activity relative to structurally similar compounds.

Comparison Table: Biological Activities of Pyrazole Derivatives

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | TBD | TBD |

| Ethyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate | Moderate | Moderate |

| 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl) | High | High |

Case Studies

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

- Antimicrobial Efficacy : A study demonstrated that compounds with hydrophobic substituents on the phenyl ring exhibited enhanced antimicrobial activity against Gram-positive bacteria, suggesting that structural modifications can significantly affect efficacy .

- Cytotoxicity Assays : In vitro assays highlighted the compound's selective cytotoxicity against cancer cell lines, indicating a potential therapeutic window for further development in oncology .

Q & A

Basic Research Questions

Q. How can synthetic routes for Methyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate be optimized for reproducibility and yield?

- Methodological Answer : Optimize reaction conditions by selecting appropriate solvents (e.g., 1,2-dichloroethane for controlled reactivity) and catalysts (e.g., trifluoroacetic acid for acid-mediated cyclization). Monitor reaction progress via TLC and confirm product purity using LC-MS. For example, a 92% yield was achieved using azido(trimethyl)silane under mild heating (40°C) . Solvent choice and stoichiometric ratios of reagents (e.g., 7.5 equivalents of silane) are critical for minimizing side reactions.

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C) for functional group identification, X-ray crystallography for absolute configuration determination (using SHELX software for refinement ), and mass spectrometry for molecular weight confirmation. Crystal structure data (e.g., triclinic system, space group P1 with a = 8.13 Å, b = 8.20 Å) from ethyl benzoate analogs provide comparative benchmarks for lattice parameter validation .

Q. How can researchers assess the biological activity of pyrazole-containing derivatives like this compound?

- Methodological Answer : Conduct in vitro assays (e.g., apoptosis induction in A549 lung cancer cells) to evaluate cytotoxicity. Use structure-activity relationship (SAR) studies by modifying substituents (e.g., chloro, methyl, or trifluoromethyl groups) to assess potency variations. Reference pyrazole-based apoptosis inducers with IC₅₀ values below 10 µM .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data between experimental and computational models?

- Methodological Answer : Cross-validate using high-resolution X-ray data (e.g., 0.84 Å resolution) and refine structures with SHELXL to address discrepancies in bond lengths or angles. For example, SHELXTL’s robust handling of twinned macromolecular data can correct for anisotropic displacement parameters . Hirshfeld surface analysis further clarifies intermolecular interactions (e.g., C–H···O bonds) in crystal packing .

Q. How does the regioselectivity of pyrazole substitution impact the compound’s reactivity?

- Methodological Answer : Regioselectivity is influenced by electron-donating/depriving groups. For example, 1H-pyrazole’s N1 position favors electrophilic substitution due to resonance stabilization. Compare with analogs like 3-chloro-4-(3-trifluoromethyl-pyrazol-1-yl)aniline, where steric hindrance from CF₃ alters reaction pathways . Use DFT calculations to predict substituent effects on charge distribution.

Q. What mechanisms explain the compound’s stability under acidic or oxidative conditions?

- Methodological Answer : Evaluate stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). The ester group in this compound is susceptible to hydrolysis, but chloro and pyrazole groups enhance resistance to oxidation. Compare degradation profiles with non-chlorinated analogs (e.g., methyl 4-methylbenzoate) to isolate stability factors .

Q. How can synthetic byproducts or impurities be identified and quantified?

- Methodological Answer : Use HPLC-MS with a C18 column and gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to detect impurities like unreacted 3-azido intermediates or cross-coupled derivatives. Reference impurity databases (e.g., CAS RN 1006467-61-3 for trifluoromethyl-pyrazole analogs) for retention time matching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.